
5-Bromo-4-fluoro-2-methoxybenzonitrile
Overview
Description
5-Bromo-4-fluoro-2-methoxybenzonitrile is a chemical compound with the molecular formula C8H5BrFNO . It has an average mass of 230.034 Da and a Monoisotopic mass of 228.953842 Da .
Physical And Chemical Properties Analysis
5-Bromo-4-fluoro-2-methoxybenzonitrile has a molecular weight of 230.034 Da . The melting point of a similar compound, 5-Bromo-2-methoxybenzonitrile, is reported to be 91-92 °C .Scientific Research Applications
Spectroscopic and Nonlinear Optical Studies
5-Bromo-4-fluoro-2-methoxybenzonitrile has been the subject of various spectroscopic studies. For instance, Kumar and Raman (2017) conducted a study utilizing Density Functional Theory (DFT) to analyze the equilibrium geometric structure of the molecule. This research found significant potential in the molecule for frequency doubling and Second Harmonic Generation (SHG) applications, indicating its usefulness in Nonlinear Optical (NLO) properties. This study opens avenues for the use of 5-Bromo-4-fluoro-2-methoxybenzonitrile in advanced optical technologies (Kumar & Raman, 2017).
Organic Synthesis and Drug Discovery
The compound is also relevant in the field of organic synthesis and drug discovery. For example, Szumigala et al. (2004) developed a scalable synthesis method for 2-bromo-3-fluorobenzonitrile, demonstrating the versatility of halodeboronation of aryl boronic acids. This research highlights the importance of such compounds in synthesizing various chemical structures, which can be pivotal in drug development (Szumigala et al., 2004).
Anti-tumor Activities
Li (2015) studied the synthesis of novel 4-Aminoquinazoline derivatives, which involved the use of a compound similar to 5-Bromo-4-fluoro-2-methoxybenzonitrile. This research demonstrated significant activities against Bcap-37 cell proliferation, highlighting the potential of such compounds in the development of anti-tumor agents (Li, 2015).
Safety and Hazards
While specific safety and hazard information for 5-Bromo-4-fluoro-2-methoxybenzonitrile is not available, similar compounds like 5-Fluoro-2-methoxybenzonitrile are classified as irritants to the eyes, skin, and respiratory system . Therefore, it’s recommended to handle 5-Bromo-4-fluoro-2-methoxybenzonitrile with appropriate personal protective equipment and under proper ventilation.
properties
IUPAC Name |
5-bromo-4-fluoro-2-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIVQBDXMSYANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

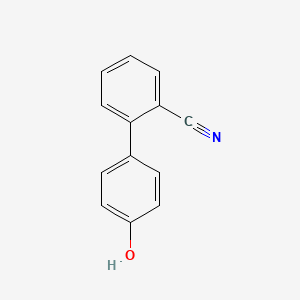
![9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B3100854.png)
![Methyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B3100860.png)
![6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B3100868.png)
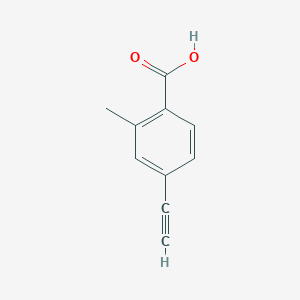
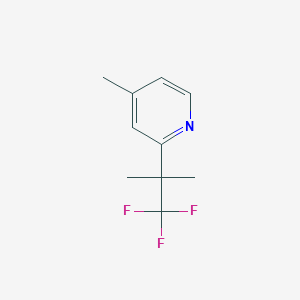
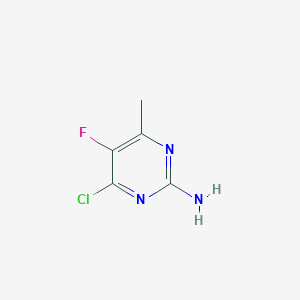


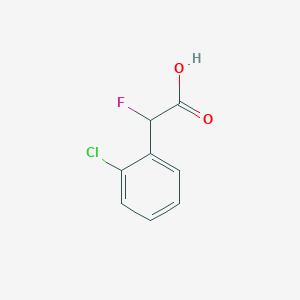
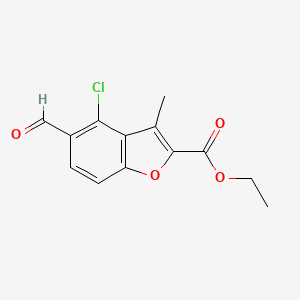
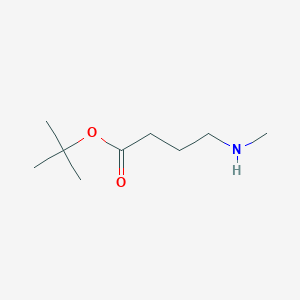

![tert-Butyl (2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B3100938.png)